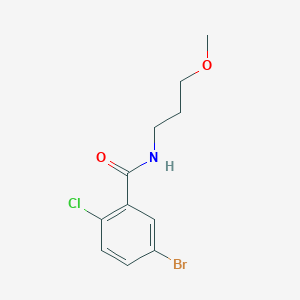
5-bromo-2-chloro-N-(3-methoxypropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-(3-methoxypropyl)benzamide is a benzamide derivative with a molecular formula of C11H13BrClNO2 and a molecular weight of 306.58 g/mol . This compound is known for its unique chemical properties and has been utilized in various scientific research fields.
Méthodes De Préparation
The synthesis of 5-bromo-2-chloro-N-(3-methoxypropyl)benzamide typically involves the reaction of 5-bromo-2-chlorobenzoic acid with 3-methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-bromo-2-chloro-N-(3-methoxypropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the benzene ring can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-bromo-2-chloro-N-(3-methoxypropyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-bromo-2-chloro-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form strong covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
5-bromo-2-chloro-N-(3-methoxypropyl)benzamide can be compared with other benzamide derivatives, such as:
4-methoxybenzyl 5-bromo-2-chlorobenzamide: Similar in structure but with a different substituent on the benzene ring.
5-bromo-2-chloro-N-methylbenzamide: Differing by the presence of a methyl group instead of the 3-methoxypropyl group.
5-bromo-2-chloro-3-methylpyridine: A pyridine derivative with similar halogen substitutions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H13BrClNO2 |
|---|---|
Poids moléculaire |
306.58 g/mol |
Nom IUPAC |
5-bromo-2-chloro-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C11H13BrClNO2/c1-16-6-2-5-14-11(15)9-7-8(12)3-4-10(9)13/h3-4,7H,2,5-6H2,1H3,(H,14,15) |
Clé InChI |
ZUZHEWSGAOMWRQ-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC(=O)C1=C(C=CC(=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


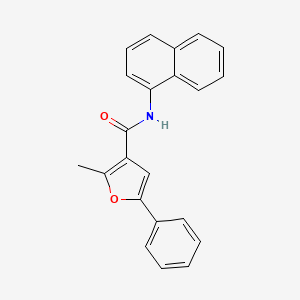
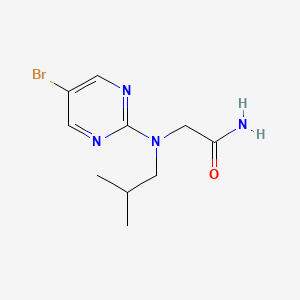
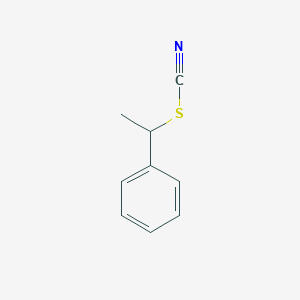
![(1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14899977.png)
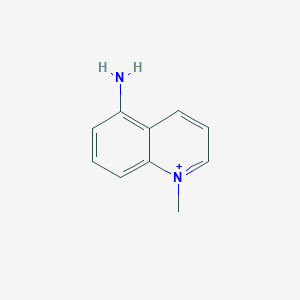
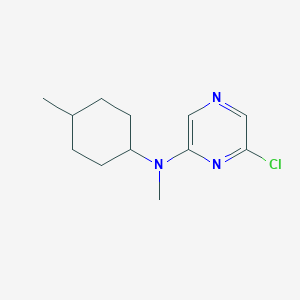
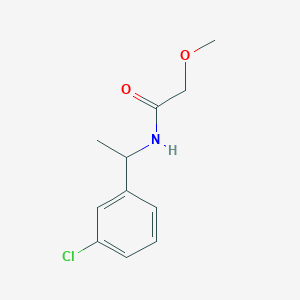

![2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one](/img/structure/B14900014.png)

![tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B14900025.png)



